4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many pharmaceuticals such as antipsychotics and antidepressants . Therefore, it’s possible that “4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide” might interact with similar targets, such as neurotransmitter receptors in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the parallel synthesis of multiple derivatives. Photocatalytic synthesis methods are also employed to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share a similar piperazine core and have been studied for their anti-tubercular activity.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-20-17(24)15-14(19)16(26-21-15)18(25)23-9-7-22(8-10-23)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEGNGNWIDNUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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